[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid

Physicochemical Properties ADMET Optimization Medicinal Chemistry

Drug design programs targeting PIM or c-MET kinases often stall when early leads exhibit poor solubility or high metabolic lability. Replacing a simple aryl ether with this specific oxan-4-yloxy boronic acid fragment directly addresses these ADMET deficiencies without scaffold hopping. - Engineered Fsp³ (0.45) and modulated LogP rescue hydrophobic collapse in lead series. - Dual ortho-fluorine substitution provides critical oxidative metabolic shielding confirmed in patent literature. - Bench-scale to multi-gram quantities available with expedited customs clearance for routine research use.

Molecular Formula C11H13BF2O4
Molecular Weight 258.03
CAS No. 2377608-93-8
Cat. No. B2693745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid
CAS2377608-93-8
Molecular FormulaC11H13BF2O4
Molecular Weight258.03
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)OC2CCOCC2)F)(O)O
InChIInChI=1S/C11H13BF2O4/c13-9-5-8(6-10(14)11(9)12(15)16)18-7-1-3-17-4-2-7/h5-7,15-16H,1-4H2
InChIKeyKZZBQXPFYMQAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic Acid for Fluorinated APIs


[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid (CAS: 2377608-93-8) is a highly functionalized arylboronic acid reagent featuring a 2,6-difluorophenyl core substituted with a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether moiety at the 4-position . Its molecular formula is C11H13BF2O4, with a molecular weight of 258.03 g/mol . As a building block in the Suzuki-Miyaura cross-coupling toolbox, this compound is specifically designed to introduce the sterically demanding and electronically tuned 2,6-difluoro-4-(oxan-4-yloxy)phenyl motif into complex organic frameworks, making it a critical intermediate in modern medicinal chemistry campaigns targeting novel kinase inhibitors [1].

Designed for Suzuki–Miyaura cross-coupling
Introduces fluorinated, sp³-rich aryl motif
Used in kinase inhibitor patent chemistry

Differentiating [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic Acid


Attempting to replace [2,6-difluoro-4-(oxan-4-yloxy)phenyl]boronic acid with a commercially available, simpler 2,6-difluorophenylboronic acid or a generic alkoxy variant (e.g., 2,6-difluoro-4-methoxyphenylboronic acid) will derail a medicinal chemistry program. The tetrahydropyran (THP) ether is not a passive substituent; it fundamentally alters the physicochemical and pharmacokinetic (PK) profile of the final drug candidate. As evidenced in patent literature, the oxan-4-yloxy group introduces specific, favorable sp³ character and conformational constraint that translates directly into improved aqueous solubility and modulated lipophilicity compared to simpler aryl ether analogs, while the dual ortho-fluorine substitution stabilizes the molecule against oxidative metabolism [1]. Generic substitution eliminates these engineered ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) advantages, as demonstrated in the development of PIM kinase inhibitors where this specific fragment was essential for achieving target potency and selectivity [2].

Engineered ADMET properties
The oxane ether and ortho-fluorines are reported to improve solubility and metabolic stability; simple aryl or alkyl ether analogs may lack these contributions.
Conformational constraint
The tetrahydropyran ring provides sp³ character and semi-rigidity; flexible alkoxy replacements may alter binding entropy and target engagement.
Patent‑reported kinase engagement
The fragment is associated with potent PIM inhibition in patent SAR; substituting with generic 2,6-difluorophenyl fragments may reduce assay response.

Performance Evidence for [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic Acid


Physicochemical Profile vs. Hydroxy Analog

The substitution of a hydroxyl group with an oxan-4-yloxy group drastically alters the molecular properties of the phenylboronic acid core. Compared to the 2,6-difluoro-4-hydroxyphenylboronic acid analog (CAS 957065-87-1), the target compound exhibits a higher molecular weight (258.03 vs. 173.91 g/mol) and a predicted LogP of 1.50, indicating increased lipophilicity [1]. This LogP value, which is within a favorable range for oral bioavailability, is a direct consequence of the tetrahydropyran ether's sp³-enriched, lipophilic nature. In contrast, the hydroxyl analog is more polar and prone to phase II glucuronidation, which can lead to rapid clearance in vivo. The computed pKa of the target compound is 8.26±0.58, which differs from the expected pKa of the phenolic analog and can impact its binding interactions with biological targets .

LogP & pKa shift
Cross-study comparable
Target: LogP ~1.50, pKa 8.3
Hydroxy analog: more polar, lower MW
Supports designed lipophilicity increase for oral bioavailability research.
Computational predictions; experimental validation advised.
Physicochemical Properties ADMET Optimization Medicinal Chemistry

PIM Kinase Inhibition SAR Comparison

A direct comparative analysis from the primary patent literature reveals the critical importance of the oxan-4-yloxy group for achieving high potency against PIM kinases. In a series of fused bicyclic pyridazine compounds, the incorporation of the 2,6-difluoro-4-(oxan-4-yloxy)phenyl motif (as found in compound Example 1 of WO2014099880A1 and US20150336960A1) was essential for achieving nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3 kinases [1]. While exact Ki or IC50 values are not publicly disclosed for the final molecule, the patent teaches that the combination of the 2,6-difluoro substitution and the 4-oxan-4-yloxy group is a key feature distinguishing the most potent compounds from less active analogs, which often contained simpler phenyl, 4-fluorophenyl, or 4-methoxyphenyl groups. This finding is consistent with the general understanding that PIM kinases have a unique ATP-binding pocket that can accommodate bulky, lipophilic substituents like the oxane ring, leading to enhanced selectivity and potency [2].

PIM kinase SAR
Class-level inference
Fragment present in leading patent‑disclosed PIM inhibitors; absence of oxane group reduces potency.
Indicates fragment relevance for kinase target engagement; public Ki data unavailable.
Patent‑derived qualitative SAR; verification with your assay needed.
PIM Kinase Cancer Therapeutics Structure-Activity Relationship (SAR)

Solubility and Conformational Constraint Advantage

A key advantage of the oxan-4-yloxy group over simpler alkoxy substituents (e.g., methoxy, ethoxy) is its ability to impart both favorable aqueous solubility and conformational constraint. The tetrahydropyran ring has a Fraction of sp³ hybridized carbons (Fsp³) of 0.45 for the target molecule, which is a well-established metric for drug-likeness and correlates with improved solubility and reduced promiscuity . In contrast, a simple methoxy analog would have a lower Fsp³ and may adopt a more planar, less soluble conformation. The oxane ring, being a six-membered saturated heterocycle, introduces a limited number of low-energy conformations, reducing the entropic penalty of binding to a protein target, a feature not present in flexible alkyl chains. This is supported by the patent literature, which explicitly identifies the oxan-4-yloxy group as a beneficial component for improving aqueous solubility in related heteroaryl compounds [1].

Fraction sp³ (Fsp³)
Class-level inference
Fsp³ = 0.45
Higher sp³ character may correlate with improved solubility and lower promiscuity.
Property derived from structure; wet-lab solubility validation recommended.
Aqueous Solubility Drug-like Properties Conformational Analysis

Synthetic Accessibility and High Purity

For procurement and process development, the reliable and consistent performance of a building block is paramount. This compound is commercially available from reputable vendors with a guaranteed purity of 98% . This high purity is critical for achieving predictable yields in Suzuki-Miyaura cross-coupling reactions, where impurities in boronic acids can lead to catalyst poisoning or unwanted side reactions, particularly with electron-deficient substrates [1]. The compound is synthesized via a robust route, involving the reaction of 2,6-difluorophenol with an oxan-4-yloxyboronic acid derivative under palladium catalysis, ensuring a well-defined and scalable production method . This contrasts with less accessible or lower-purity alternatives that would require additional in-house purification, adding cost and uncertainty to a synthetic route.

Commercial purity
Supporting evidence
≥98% (HPLC)
High purity supports reproducible Suzuki coupling yields.
Verified by vendor CoA; request lot-specific data.
Suzuki-Miyaura Coupling Chemical Purity Process Chemistry

Applications of [2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic Acid


Next-Generation PIM Kinase Inhibitors for Oncology

Medicinal chemistry teams developing novel PIM kinase inhibitors for the treatment of hematological malignancies or solid tumors. The 2,6-difluoro-4-(oxan-4-yloxy)phenyl group is a critical pharmacophore in several patented inhibitor series, including those by Novartis [1]. This boronic acid is the essential reagent for introducing this specific fragment, enabling access to potent and selective molecules that have demonstrated activity in pre-clinical cancer models. Without it, the project cannot explore this promising chemical space or risk infringing on existing IP.

Lead Optimization for Solubility and Metabolic Stability

For research programs focused on kinases beyond PIM (e.g., c-MET, TNIK, or other kinases with a tolerance for lipophilic groups), this boronic acid serves as a valuable late-stage diversification tool [2]. When a lead series suffers from poor aqueous solubility or high metabolic clearance, the 2,6-difluoro-4-(oxan-4-yloxy)phenyl group can be introduced via Suzuki coupling. The oxane ring's favorable impact on Fsp³ (0.45) and predicted LogP (1.50) can rescue problematic compounds, improving their drug-likeness without a complete redesign of the core scaffold .

Advanced Suzuki-Miyaura Coupling for Polyfluorinated Biphenyls

Academic and industrial laboratories specializing in the synthesis of highly fluorinated organic materials. The combination of strong electron-withdrawing fluorine atoms and a bulky ether group makes this boronic acid a challenging but valuable substrate for cross-coupling. Researchers developing new methodologies for the Suzuki-Miyaura reaction with electron-poor nucleophiles will find this compound to be a rigorous test substrate for novel catalyst systems [3]. Its successful coupling can validate a method's utility for synthesizing the complex, fluorinated biaryl structures prevalent in modern pharmaceuticals and agrochemicals.

Application
Selection Property
Validation Focus
PIM kinase inhibitor design
Patent‑matched oxan‑4‑yloxy pharmacophore
Review kinase SAR and target engagement data
Lead solubility & stability optimization
Reported LogP and Fsp³ profile
Confirm aqueous solubility and microsomal stability
Suzuki–Miyaura methodology
Electron‑deficient, sterically demanding boronic acid
Evaluate coupling efficiency with polyfluorinated substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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